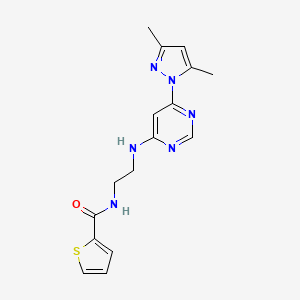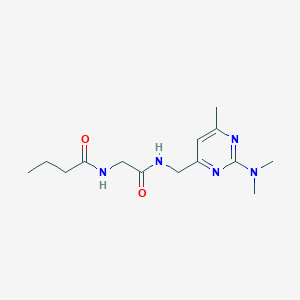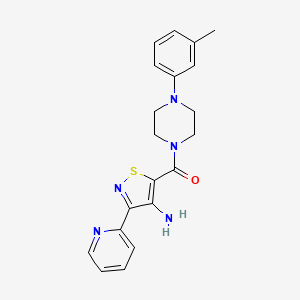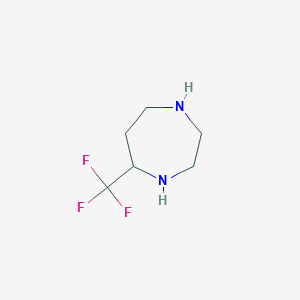
4-(5-Bromo-3-fluoropyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Bromo-3-fluoropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H10BrFN2O . It has a molecular weight of 261.09 . The compound is used in various scientific and industrial research .
Molecular Structure Analysis
The InChI code for “4-(5-Bromo-3-fluoropyridin-2-yl)morpholine” is 1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Fluorinated heterocycles, such as pyridines, play a crucial role in drug discovery. The presence of fluorine atoms can enhance metabolic stability, alter pharmacokinetics, and improve binding affinity. Researchers have explored the synthesis of fluorinated pyridines as potential drug candidates. For instance, 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine could serve as a scaffold for designing novel antiviral, anticancer, or anti-inflammatory agents .
Radiolabeling for Positron Emission Tomography (PET) Imaging
Fluorine-18 (18F) is a widely used radioisotope for PET imaging. Incorporating 18F into pyridine derivatives allows non-invasive visualization of biological processes in vivo. Researchers have investigated the synthesis of 18F-substituted pyridines, including fluoropyridines, for imaging applications4-(5-Bromo-3-fluoropyridin-2-yl)morpholine could serve as a precursor for radiolabeling and PET imaging studies .
Agrochemicals and Crop Protection
Fluorinated compounds have found applications in agriculture due to their unique properties. By introducing fluorine atoms into lead structures, researchers aim to enhance the efficacy and environmental safety of agrochemicals. While direct studies on this specific compound are limited, its fluorinated pyridine core could inspire the development of novel herbicides or insecticides .
Materials Science and Surface Modification
Fluorinated pyridines can modify material surfaces, imparting desirable properties such as hydrophobicity, chemical resistance, and reduced friction. Researchers have explored the use of fluorinated pyridines in coatings, adhesives, and lubricants4-(5-Bromo-3-fluoropyridin-2-yl)morpholine might find applications in surface engineering or functionalizing materials .
Catalysis and Organofluorine Chemistry
Fluorinated pyridines serve as ligands in transition metal-catalyzed reactions. Their electron-withdrawing nature influences reactivity and selectivity. Researchers have used fluoropyridines in cross-coupling reactions, C-H activation, and other transformations4-(5-Bromo-3-fluoropyridin-2-yl)morpholine could be explored as a ligand or substrate in organometallic catalysis .
Fluorine-Containing Building Blocks
Chemists often use fluorinated compounds as building blocks for more complex molecules. The bromo-fluoro substitution pattern in this compound provides synthetic versatility. Researchers can use it to construct diverse fluorinated heterocycles or functionalized derivatives for various applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAJAYDJLKWPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)




![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2607674.png)

![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)